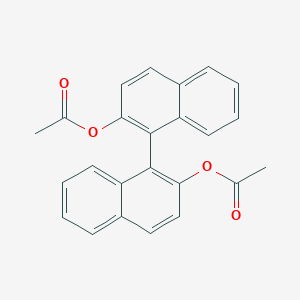

1-(2-Acetyloxynaphthyl)-2-naphthyl acetate

Description

General Significance of Naphthyl Derivatives in Advanced Organic Synthesis

Naphthalene (B1677914) and its derivatives are fundamental components in the synthesis of a wide array of organic molecules. nih.govresearchgate.net They serve as crucial intermediates in the production of dyes, agrochemicals, and pharmaceuticals. nih.govchemsrc.com The rigid, planar structure of the naphthalene system, combined with its rich electron density, allows for a variety of chemical transformations. In advanced organic synthesis, chiral naphthyl derivatives, particularly those with axial chirality like 1,1'-bi-2-naphthol (B31242) (BINOL), are of paramount importance as ligands and catalysts in asymmetric reactions, enabling the stereoselective synthesis of complex molecules. nih.gov The utility of naphthyl derivatives is continually expanding as new synthetic methodologies are developed. nih.govresearchgate.net

Historical Context of Polycyclic Aromatic Esters in Chemical Research

Polycyclic aromatic hydrocarbons (PAHs), the parent structures of polycyclic aromatic esters, have been a subject of scientific inquiry for well over a century, initially due to their identification as byproducts of coal combustion. chemicalbook.com The study of their ester derivatives followed, driven by the need to understand their metabolism, environmental fate, and potential applications. chemicalbook.comrsc.org Historically, research into polycyclic aromatic esters has been linked to their presence in environmental samples and their role as metabolites of PAHs. rsc.org More recently, the focus has shifted towards the deliberate synthesis of these esters for specific applications, such as in the development of organic electronic materials and as probes for biological systems. nih.gov

Challenges and Considerations in Structural Elucidation of Multi-Naphthyl Systems

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on 1-(2-Acetyloxynaphthyl)-2-naphthyl acetate (B1210297) are not abundant in the public domain, its chemical properties and likely synthetic routes can be inferred from the extensive research on its precursor, 1,1'-bi-2-naphthol (BINOL), and related compounds.

The synthesis of 1-(2-Acetyloxynaphthyl)-2-naphthyl acetate would logically proceed from the acetylation of 1,1'-bi-2-naphthol. This reaction would involve treating BINOL with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, likely in the presence of a base to deprotonate the hydroxyl groups and facilitate the esterification.

Spectroscopic characterization would be essential to confirm the structure of the resulting diacetate. In the ¹H NMR spectrum, one would expect to see the disappearance of the signals corresponding to the hydroxyl protons of BINOL and the appearance of new signals in the aliphatic region corresponding to the methyl protons of the two acetate groups. The aromatic region of the spectrum would remain complex, with multiple signals for the twelve protons on the two naphthalene rings. In ¹³C NMR spectroscopy, the formation of the ester would be confirmed by the appearance of signals for the carbonyl carbons of the acetate groups and the methyl carbons.

Infrared (IR) spectroscopy would provide further evidence for the successful synthesis. The broad O-H stretching band of the starting material, BINOL, would be absent in the spectrum of the product. Concurrently, a strong C=O stretching band characteristic of the ester functional groups would appear, typically in the region of 1735-1750 cm⁻¹.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₁₈O₄ |

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | [1-(2-acetyloxynaphthalen-1-yl)naphthalen-2-yl] acetate |

| CAS Number | 100569-82-2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(2-acetyloxynaphthalen-1-yl)naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O4/c1-15(25)27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16(2)26/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCPATYOODPQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905594 | |

| Record name | [1,1'-Binaphthalene]-2,2'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100569-82-2 | |

| Record name | [1,1'-Binaphthalene]-2,2'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Acetyloxynaphthyl 2 Naphthyl Acetate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For (1,1'-Binaphthyl)-2,2'-diyl diacetate, two primary disconnections are evident: the ester linkages and the axial C-C bond of the binaphthyl core.

The most straightforward retrosynthetic step is the disconnection of the two acetate (B1210297) groups. This functional group interconversion (FGI) involves breaking the carbon-oxygen bonds of the ester linkages. This leads to the key precursor, 1,1'-bi-2-naphthol (B31242) (BINOL), and a suitable acetylating agent, such as acetic acid or one of its derivatives. This approach simplifies the synthesis to the formation of the core diol structure, followed by a well-established esterification reaction.

Disconnecting the central carbon-carbon bond between the two naphthalene (B1677914) rings reveals 2-naphthol (B1666908) as the fundamental building block. The formation of this bi-naphthyl bond is the most crucial and challenging step in the synthesis. The primary method for this transformation is the oxidative coupling of 2-naphthol derivatives. This reaction can be catalyzed by various metal complexes, with copper and iron-based systems being particularly common. For applications requiring enantiomerically pure material, significant research has focused on developing asymmetric oxidative coupling reactions that can establish the axial chirality in a controlled manner. acs.org

Alternative advanced strategies involve modern cross-coupling reactions, such as Suzuki or Negishi couplings. These methods require the synthesis of appropriately functionalized naphthalene precursors, for instance, a 1-halo-2-alkoxynaphthalene and a corresponding naphthalene-boronic acid or -organozinc reagent. Nickel-catalyzed cross-coupling reactions have proven effective for creating atropoisomeric biaryls with high enantioselectivity. orgsyn.orgacs.org

Classical Esterification Techniques and their Adaptations for Naphthol Substrates

Once the 1,1'-bi-2-naphthol (BINOL) core is obtained, the final step is the di-acetylation of the two phenolic hydroxyl groups. Several classical methods can be adapted for this purpose.

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. patsnap.comlibretexts.org In its application to BINOL, acetic acid serves as the acetylating agent in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium, and to achieve high yields of the desired diacetate, the equilibrium must be shifted towards the products. libretexts.orgmasterorganicchemistry.com This is typically accomplished by using a large excess of acetic acid or by removing the water byproduct as it forms, often through azeotropic distillation. libretexts.org

The mechanism involves protonation of the acetic acid carbonyl group, which activates it for nucleophilic attack by the phenolic oxygen of BINOL. masterorganicchemistry.comyoutube.com This is followed by proton transfer and the elimination of a water molecule to yield the final ester. masterorganicchemistry.comyoutube.com While effective, the harsh acidic conditions and high temperatures required can sometimes be incompatible with sensitive substrates.

A more reactive and often higher-yielding alternative to Fischer esterification is the use of acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride). libretexts.orgchemguide.co.uk These reagents react readily with phenols such as BINOL to form esters under milder conditions. The reactions are effectively irreversible because the byproducts, hydrogen chloride (from acetyl chloride) or acetic acid (from acetic anhydride), are much less nucleophilic than the naphthoxide. libretexts.org

These acylations are typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct and drive the reaction to completion. youtube.com A simple procedure for the acetylation of the related 2-naphthol involves using acetic anhydride (B1165640) with an aqueous sodium hydroxide (B78521) solution. prepchem.com The general mechanism for these reactions is a nucleophilic addition-elimination at the acyl carbon. chemguide.co.uk

Table 1: Comparison of Classical Esterification Methods for BINOL

| Method | Reagents | Catalyst/Base | Conditions | Pros | Cons |

|---|---|---|---|---|---|

| Fischer Esterification | Acetic Acid, BINOL | Strong Acid (e.g., H₂SO₄, TsOH) | High temperature, removal of water | Atom economical, inexpensive reagents. patsnap.com | Reversible reaction, harsh conditions, may require water removal. libretexts.orgmasterorganicchemistry.com |

| Acylation with Acyl Halide | Acetyl Chloride, BINOL | Base (e.g., Pyridine, Triethylamine) | Low to ambient temperature | High reactivity, irreversible, high yield. libretexts.org | Reagent is moisture-sensitive, produces corrosive HCl byproduct. libretexts.orgyoutube.com |

| Acylation with Acid Anhydride | Acetic Anhydride, BINOL | Base (e.g., Pyridine, NaOH) or Catalyst (e.g., DMAP) | Mild conditions | Less moisture-sensitive than acyl chlorides, high yield, common lab reagent. prepchem.com | Less reactive than acyl chlorides. |

Advanced and Catalytic Synthetic Methodologies

Modern synthetic chemistry offers a range of advanced catalytic methods that can improve the efficiency and selectivity of both the bi-naphthyl coupling and the final esterification step.

For the key C-C bond formation, enantioselective oxidative coupling of 2-naphthol using chiral copper complexes represents a state-of-the-art approach to access chiral BINOL precursors. Catalysts derived from chiral diamines and copper salts can afford binaphthols with good enantioselectivity. acs.org Another powerful technique is the nickel-catalyzed atroposelective Negishi cross-coupling, which can construct the biaryl axis by reacting substrates like bis-triflates with organozinc reagents. orgsyn.orgacs.org

For the esterification step, nucleophilic catalysts can dramatically accelerate the reaction. 4-Dimethylaminopyridine (DMAP) is an exceptionally effective catalyst for acylation reactions with acid anhydrides, often requiring only catalytic amounts (0.05–2 mol%) under solvent-free conditions. organic-chemistry.org Furthermore, catalysts can be immobilized on polymer supports, which simplifies their removal from the reaction mixture and allows for their reuse. organic-chemistry.org Another approach involves the use of nickel nitrate (B79036) as a homogeneous catalyst for the acetylation of 2-naphthol with acetic acid, offering high chemoselectivity under relatively mild reflux conditions. sciencepublishinggroup.com

Table 2: Selected Advanced Catalytic Methods for BINOL Scaffold Synthesis

| Reaction Type | Catalyst System | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Asymmetric Oxidative Coupling | Chiral Diamine-Copper(I) Complexes | 2-Naphthol Derivatives | Direct enantioselective synthesis of chiral BINOLs. | acs.org |

| Atroposelective Negishi Coupling | NiCl₂(dppe) or Ni/Lassaletta-ligand | Naphthyl triflates and organozinc reagents | High yields and enantioselectivity for a broad range of substrates. | orgsyn.orgacs.org |

Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Oxygen Bond Formation

The cornerstone of synthesizing the binaphthyl backbone of the target molecule is the creation of a carbon-carbon bond between two naphthalene units. Following this, the formation of the acetate ester linkages involves carbon-oxygen bond formation.

Carbon-Carbon Bond Formation:

Transition metal-catalyzed cross-coupling reactions are the most powerful tools for constructing the C(sp²)–C(sp²) bond of the binaphthyl system. researchgate.net

Suzuki-Miyaura Coupling: This is arguably the most common and versatile method for biaryl synthesis. rsc.org It involves the reaction of an aryl halide (e.g., a bromonaphthalene derivative) with an arylboronic acid or ester (e.g., a naphthalenylboronic acid) in the presence of a palladium catalyst and a base. rsc.org The reaction is known for its high tolerance of various functional groups and the use of relatively non-toxic and stable boron reagents. rsc.orgrsc.org The synthesis of 2-methyl-1,1′-binaphthalene via a Suzuki cross-coupling reaction serves as a well-documented example of this methodology. rsc.org

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.orgwikipedia.org While traditionally requiring harsh conditions, modern variations have improved its scope and applicability for unsymmetrical biaryl synthesis. wikipedia.org

Nickel-Catalyzed Coupling: Nickel catalysts, often in conjunction with specialized ligands, have emerged as powerful alternatives to palladium for C-C bond formation, including the synthesis of axially chiral biaryls. organic-chemistry.orgacs.org These reactions can sometimes offer different reactivity and selectivity profiles compared to their palladium counterparts.

Carbon-Oxygen Bond Formation (Esterification):

While the esterification step (discussed in 2.3.2) is not always catalyzed by transition metals, there are transition metal-catalyzed methods for C-O bond formation.

Buchwald-Hartwig C-O Coupling: While primarily known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling can also be adapted for the formation of aryl ethers and, by extension, aryl esters from aryl halides and alcohols or carboxylic acids. wikipedia.orgnumberanalytics.comlibretexts.orgmychemblog.comyoutube.com

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-O bonds, typically for the synthesis of biaryl ethers from an aryl halide and a phenol. wikipedia.orgnih.govmdpi.com This methodology could be conceptually applied to the esterification of a naphthol with an acyl halide or anhydride.

Chemo- and Regioselective Esterification Strategies

Once the dihydroxylated binaphthyl core is synthesized, the introduction of the two acetate groups requires careful consideration of chemo- and regioselectivity. If the two hydroxyl groups on the binaphthyl system are inequivalent, selective esterification becomes a key challenge.

Direct Acetylation: The most straightforward approach is the acylation of the dihydroxynaphthalene precursor with an acetylating agent like acetic anhydride or acetyl chloride. sciencepublishinggroup.compraxilabs.comprepchem.com The reaction is often carried out in the presence of a base (e.g., sodium hydroxide) or a catalyst. praxilabs.comprepchem.com Studies on the acetylation of 2-naphthol have shown that various catalysts, including nickel nitrate and iodine, can efficiently promote this transformation. sciencepublishinggroup.comresearchgate.netresearchgate.net

Catalytic Acylation: A variety of catalysts can be employed to improve the efficiency and selectivity of the acetylation. For instance, nickel nitrate has been reported as an effective homogeneous catalyst for the selective acetylation of 2-naphthol. sciencepublishinggroup.comresearchgate.net Iodine has also been used to catalyze the preparation of β-naphthyl acetate from β-naphthol and acetic anhydride. researchgate.net

Control of Reaction Conditions: The stoichiometry of the acetylating agent and the reaction conditions (temperature, solvent, and reaction time) can be manipulated to control the extent of esterification. For instance, using one equivalent of the acetylating agent at a lower temperature might favor mono-acetylation, while an excess of the reagent and higher temperatures would likely lead to the di-acetylated product.

A study on the dehydrogenative cross-coupling of aldehydes with alcohols using a Rh-terpyridine catalyst highlights the potential for high chemoselectivity in ester formation. rsc.org

Stereoselective Synthesis Considerations in Polyaromatic Systems

The binaphthyl unit is a classic example of atropisomerism, where restricted rotation around the C-C single bond connecting the two naphthalene rings can lead to stable, non-superimposable enantiomers. rsc.orgrsc.org Therefore, controlling the axial chirality is a critical aspect of synthesizing enantiomerically pure 1-(2-acetyloxynaphthyl)-2-naphthyl acetate.

Asymmetric Cross-Coupling Reactions: The most direct approach to enantiomerically enriched binaphthyls is through asymmetric transition-metal-catalyzed cross-coupling reactions. This is typically achieved by using a chiral ligand that coordinates to the metal center and influences the stereochemical outcome of the reaction. researchgate.netrsc.orgnih.govnih.gov Chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, are widely used in asymmetric Suzuki-Miyaura and other coupling reactions to produce atropisomeric biaryls with high enantioselectivity. nih.govnih.govmdpi.commdpi.comacs.org

Kinetic Resolution: An alternative strategy involves the kinetic resolution of a racemic mixture of the dihydroxylated binaphthyl precursor. This can be achieved by using a chiral catalyst or reagent that selectively reacts with one enantiomer faster than the other, allowing for the separation of the unreacted enantiomer. mdpi.com

Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the naphthalene starting materials can direct the stereochemical outcome of the coupling reaction. After the formation of the binaphthyl core, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Recent advancements have focused on the development of novel chiral ligands and catalytic systems to improve the enantioselectivity of these transformations. rsc.orgrsc.org

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any multi-step synthesis. For the synthesis of this compound, optimization would be necessary for both the cross-coupling and esterification steps.

For Cross-Coupling Reactions:

| Parameter | Considerations for Optimization |

| Catalyst System | The choice of the transition metal (e.g., palladium, nickel, copper) and the ligand is critical. Ligands can influence the catalytic activity, stability, and selectivity. chemrxiv.org For example, bulky, electron-rich phosphine ligands are often used in Buchwald-Hartwig and Suzuki reactions. youtube.com |

| Base | The type and strength of the base can significantly affect the reaction rate and yield. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). |

| Solvent | The polarity and boiling point of the solvent can influence the solubility of the reactants and the stability of the catalyst. Common solvents include toluene, dioxane, THF, and DMF. |

| Temperature | The reaction temperature affects the reaction rate. While higher temperatures can increase the rate, they can also lead to catalyst decomposition or side reactions. |

| Reactant Stoichiometry | The ratio of the coupling partners, catalyst loading, and ligand-to-metal ratio should be carefully optimized to ensure complete conversion and minimize side products. |

For Esterification Reactions:

| Parameter | Considerations for Optimization |

| Acetylating Agent | The choice between acetic anhydride, acetyl chloride, or acetic acid can influence the reaction rate and byproducts. sciencepublishinggroup.com |

| Catalyst | If a catalyst is used, its nature and loading need to be optimized. For example, a study on the acetylation of 2-naphthol found that 30mg of NiNO₃ provided the best conversion. sciencepublishinggroup.com |

| Solvent | The choice of solvent can affect the solubility of the reactants and the reaction rate. Some reactions may be performed neat (solvent-free). researchgate.net |

| Temperature and Time | These parameters need to be adjusted to ensure the reaction goes to completion without causing decomposition of the product. researchgate.net |

Purification and Isolation Methodologies for Complex Naphthyl Esters

The final step in the synthesis is the purification and isolation of the target compound, this compound, from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.

Extraction: Liquid-liquid extraction is a common first step to separate the organic product from inorganic salts and water-soluble impurities. researchgate.net The choice of solvent is crucial and depends on the polarity of the product.

Chromatography: Column chromatography is a powerful technique for separating compounds with similar polarities. researchgate.net Silica gel is a common stationary phase, and a suitable eluent system (a mixture of solvents) is chosen to achieve good separation.

Recrystallization: If the product is a solid, recrystallization is an effective method for purification. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the solution. prepchem.com

Distillation: For volatile esters, distillation (simple, fractional, or steam) can be used for purification. researchgate.net However, for a complex, high-molecular-weight ester like the target compound, this method is likely unsuitable.

Washing and Drying: After isolation, the product is typically washed with appropriate solvents to remove any remaining impurities and then dried under vacuum to remove all traces of solvent. acs.org

Specialized purification techniques, such as treatment with water-soluble polysaccharide derivatives to remove residual alcohols, have also been developed for esters. google.com Additionally, for reactions involving metal catalysts, specific workup procedures may be required to remove the metal residues, which can involve treatment with a basic substance after the addition of water and heating. google.com

Chemical Reactivity and Transformation of 1 2 Acetyloxynaphthyl 2 Naphthyl Acetate

Ester Hydrolysis and Transesterification Pathways

The two acetate (B1210297) groups in 1-(2-acetyloxynaphthyl)-2-naphthyl acetate are susceptible to cleavage through hydrolysis and can be interconverted via transesterification. These reactions are fundamental transformations that can alter the properties of the molecule, for instance, by revealing the parent diol, 1,1'-bi-2-naphthol (B31242) (BINOL).

Mechanistic Investigations of Ester Cleavage

The hydrolysis of the ester linkages in this compound can proceed under both acidic and basic conditions, following well-established mechanistic pathways for ester chemistry.

Under acidic conditions, the hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen of the acetate group, which enhances the electrophilicity of the carbonyl carbon. A molecule of water, acting as a nucleophile, then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid yield the corresponding naphthol and a regenerated acid catalyst.

Basic hydrolysis, or saponification, is an irreversible reaction that proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate results in the formation of a carboxylate salt (acetate) and the naphthoxide, which is subsequently protonated upon workup to yield the naphthol.

Catalytic Strategies for Ester Interconversion and Modification

The modification of the acetate groups can also be achieved through catalytic transesterification. This process involves the reaction of the ester with an alcohol in the presence of a catalyst, leading to the exchange of the alkoxy group.

Lewis acid catalysis is a common strategy for transesterification. Lewis acids, such as tin(IV) complexes, activate the ester by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by an alcohol. rsc.org The general mechanism involves either an intermolecular or intramolecular nucleophilic attack of the alcohol. rsc.org

Enzymatic catalysis offers a highly selective method for the modification of the acetate groups. For instance, cholesterol esterase has been shown to selectively hydrolyze the (S)-diester of BINOL dipentanoate, leaving the (R)-diester intact. mdpi.com This enantioselective hydrolysis provides a pathway to resolve racemic mixtures of BINOL derivatives. Following enzymatic hydrolysis, the remaining ester can be cleaved by other methods, such as using sodium methoxide. mdpi.com

Electrophilic Aromatic Substitution Reactions on Naphthyl Moieties

The naphthyl rings of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic scaffold. The regioselectivity of these reactions is influenced by the electronic properties of the acetyloxy substituents and the inherent reactivity of the naphthalene (B1677914) system.

Regioselectivity and Steric Hindrance Effects of Substituents

In contrast to the parent 1,1'-bi-2-naphthol (BINOL), where electrophilic substitution predominantly occurs at the 6- and 6'-positions, the presence of the acetyloxy groups in this compound alters the regioselectivity. The reduced electron-donating ability of the acetyloxy groups compared to the hydroxyl groups of BINOL directs electrophilic attack to the 5- and 5'-positions. researchgate.netacs.orgnih.gov This change in regioselectivity is a direct consequence of the electronic properties of the ester functionality.

Steric hindrance also plays a role in determining the outcome of these substitution reactions, particularly in the bulky binaphthyl system.

Directing Effects of Acetyloxy Groups

The acetyloxy group is an ortho, para-directing group in electrophilic aromatic substitution. However, due to the resonance delocalization of the lone pair of electrons on the oxygen atom into the carbonyl group, it is less activating than a hydroxyl group. researchgate.netacs.orgnih.gov

Bromination: The bromination of 1,1'-bi-2-naphthol diacetate demonstrates the directing effect of the acetyloxy groups. Reaction with bromine leads to the formation of the 5,5'-dibromo derivative. researchgate.netacs.orgnih.gov

| Reactant | Reagent | Product | Yield | Reference |

| (R)-1,1'-Bi-2-naphthol diacetate | Br₂ | (R)-5,5'-Dibromo-1,1'-bi-2-naphthol diacetate | - | researchgate.netacs.orgnih.gov |

| (R)-1,1'-Bi-2-naphthol diacetate | Br₂ | (R)-5-Bromo-1,1'-bi-2-naphthol diacetate | - | researchgate.netacs.orgnih.gov |

Nitration: Similar to bromination, the nitration of 1,1'-bi-2-naphthol diacetate is expected to yield the 5,5'-dinitro-substituted product due to the directing influence of the acetyloxy groups. The nitration of related BINOL derivatives, such as (S)-BINOL monopivalate, has been shown to proceed at the 6-position of the unsubstituted ring, highlighting the subtle interplay of electronic and steric factors. rsc.org

Nucleophilic Aromatic Substitution Reactions on Functionalized Naphthyl Rings

Nucleophilic aromatic substitution (SNAr) on the naphthyl rings of this compound itself is generally not facile. Aromatic rings are electron-rich and thus not good substrates for nucleophilic attack unless they are substituted with strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org Furthermore, the acetyloxy groups are not good leaving groups.

For nucleophilic aromatic substitution to occur on this system, the naphthyl rings would first need to be functionalized with both a good leaving group (e.g., a halogen) and strong electron-withdrawing groups (e.g., nitro groups) at positions ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org

For example, if a bromo- and nitro-substituted derivative of this compound were synthesized, it could potentially undergo SNAr. A study on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols demonstrates a concerted SNAr mechanism, which could be a possibility for appropriately substituted binaphthyl systems. acs.orgnih.gov The reaction of a hypothetical 5-bromo-6-nitro-1-(2-acetyloxynaphthyl)-2-naphthyl acetate with a nucleophile, such as a phenoxide, could lead to the displacement of the bromide. The rate and feasibility of such a reaction would be highly dependent on the specific substitution pattern and the nature of the nucleophile.

Oxidation-Reduction Chemistry of the Naphthyl Ester System

The oxidation and reduction of the this compound system can proceed at the binaphthyl core or at the acetate substituents, depending on the reagents and reaction conditions.

The binaphthyl core of the molecule is susceptible to oxidation. For instance, the oxidation of 1,1'-bi-2-naphthol (BINOL), the parent compound of this compound, with hypervalent iodine reagents like iodosylbenzene (PhIO) can lead to the formation of binaphthyl-based xanthenes. nih.gov When a stronger oxidant such as iodoxybenzene (B1195256) (PhIO2) is used, nine-membered lactones can be formed. nih.gov The presence of electron-withdrawing groups, such as the acetate groups in this compound, can influence the outcome of these oxidations. For example, a 3,3'-diester substituted BINOL, which is resistant to oxidation by some reagents, can be oxidized by iodoxybenzene to the corresponding lactone in good yield. nih.gov

The oxidative coupling of 2-naphthol (B1666908) derivatives is a common method to form the binaphthyl core itself. Reagents like iron(III) chloride can be used as an oxidant in this process. wikipedia.org Furthermore, gold nanoparticle-loaded strontium titanate (Au/SrTiO3) in the presence of hydrogen peroxide has been shown to effectively catalyze the selective C-C bond formation between 2-naphthol molecules to produce BINOL at room temperature. nih.gov

Regarding reduction, while the aromatic naphthyl rings are generally stable to reduction under mild conditions, the functional groups attached to the binaphthyl scaffold can be targeted. For example, related binaphthyl derivatives, such as (R)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate, can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4) to afford the corresponding (R)-N,N'-dimethyl-1,1'-binaphthyldiamine. orgsyn.org This suggests that under appropriate conditions, the acetate groups of this compound could potentially be reduced.

Table 1: Examples of Oxidation Reactions of BINOL Derivatives

| Starting Material | Oxidizing Agent | Product(s) | Yield (%) | Reference |

| 3,3'-Dichloro-BINOL | PhIO | Xanthene derivative | 92 | nih.gov |

| 3,3'-Dibromo-BINOL | PhIO | Xanthene derivative | 95 | nih.gov |

| 3,3'-Dimethyl-BINOL | PhIO | Xanthene derivative | 89 | nih.gov |

| 3,3'-Diester-BINOL | PhIO2 | Nine-membered lactone | 81 | nih.gov |

| 2-Naphthol | FeCl3 | Racemic BINOL | - | wikipedia.org |

| 2-Naphthol | Au/SrTiO3, H2O2 | BINOL | - | nih.gov |

Intramolecular and Intermolecular Rearrangement Reactions

This compound is susceptible to rearrangement reactions, most notably the Fries rearrangement, which is a classic transformation of phenolic esters.

The Fries rearrangement is an intramolecular reaction that involves the migration of an acyl group from a phenolic ester to the aryl ring, typically catalyzed by Lewis acids. wikipedia.orgbyjus.com In the case of this compound, treatment with a Lewis acid such as aluminum chloride (AlCl3) would be expected to cause the migration of the acetyl groups from the oxygen atoms to the carbon atoms of the naphthyl rings, forming hydroxy-acetyl-binaphthyl derivatives. wikipedia.orgbyjus.com The reaction proceeds through the formation of an acylium carbocation intermediate via coordination of the Lewis acid to the carbonyl oxygen of the ester. byjus.com This electrophilic intermediate then attacks the aromatic ring in an electrophilic aromatic substitution. wikipedia.org

The regioselectivity of the Fries rearrangement (i.e., whether the acetyl group migrates to the ortho or para position relative to the hydroxyl group) is influenced by reaction conditions such as temperature and the solvent. wikipedia.orgbyjus.com Generally, lower temperatures favor the para product, while higher temperatures favor the ortho product. wikipedia.org The use of non-polar solvents can also favor the formation of the ortho-substituted product. byjus.com Bismuth triflate has also been shown to be an efficient catalyst for the Fries rearrangement of 1-naphthyl acetates, affording the corresponding hydroxyaryl ketones in moderate to good yields. researchgate.net

A photochemical version of this transformation, the photo-Fries rearrangement , can also occur, proceeding through a radical mechanism. wikipedia.org

Another important aspect of the binaphthyl system is its axial chirality, which arises from hindered rotation around the C1-C1' bond. The interconversion of the two enantiomers, known as racemization, is a form of conformational rearrangement. For the parent 1,1'-binaphthyl, the half-life for racemization is relatively short at elevated temperatures. wikipedia.org However, the introduction of substituents at the 2 and 2' positions, such as the acetate groups in this compound, significantly increases the barrier to rotation, making the enantiomers stable towards racemization under normal conditions. acs.org

Table 2: Conditions for Fries Rearrangement of Aryl Acetates

| Substrate | Catalyst | Solvent | Temperature | Product(s) | Reference |

| Phenyl acetate | AlCl3 | - | Low temp. | p-Hydroxyacetophenone | byjus.com |

| Phenyl acetate | AlCl3 | - | High temp. | o-Hydroxyacetophenone | byjus.com |

| 1-Naphthyl acetate | Bi(OTf)3 | - | - | Hydroxy naphthyl ketone | researchgate.net |

| 2-Biphenylyl benzoate | AlCl3 | o-Dichlorobenzene | Boiling | 2-Hydroxy-3-biphenylyl phenyl ketone | researchgate.net |

Spectroscopic and Advanced Structural Characterization of 1 2 Acetyloxynaphthyl 2 Naphthyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(2-acetyloxynaphthyl)-2-naphthyl acetate (B1210297) in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a precise map of the molecular framework.

Proton NMR Chemical Shifts and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of 1-(2-acetyloxynaphthyl)-2-naphthyl acetate reveals distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) rings and the methyl protons of the acetate groups. The aromatic region typically displays a complex series of multiplets due to the spin-spin coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the acetate groups and the anisotropic effects of the aromatic rings. The methyl protons of the two acetate groups are expected to appear as a sharp singlet, unless the molecule adopts a conformation that renders them magnetically inequivalent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetate (CH₃) | ~2.1 - 2.3 | Singlet |

Note: Predicted values are based on the analysis of related structures and are subject to variation based on solvent and experimental conditions.

Carbon-13 NMR and Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show distinct signals for the carbonyl carbons of the acetate groups, the methyl carbons, and the various aromatic carbons of the naphthyl rings.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure:

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each naphthyl ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons and for confirming the connection between the acetate groups and the naphthyl rings through the ester linkage.

Stereochemical Assignments via Advanced NMR Methodologies

Due to the axial chirality of the 1,1'-binaphthyl backbone, this compound can exist as two stable enantiomers (R and S). While standard NMR techniques may not distinguish between enantiomers, the use of chiral solvating agents or chiral lanthanide shift reagents can induce diastereomeric interactions, leading to the separation of NMR signals for the two enantiomers. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which can help in determining the relative orientation of the two naphthyl rings and confirming the stereochemistry.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound.

The IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) in the acetate moieties, typically appearing in the region of 1750-1770 cm⁻¹. Other significant peaks include those for the C-O stretching of the ester linkage and the characteristic absorptions of the aromatic C-H and C=C bonds of the naphthalene rings.

Raman spectroscopy complements the IR data. The C=C stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The symmetric stretching of the acetate groups may also be observed.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Acetate C=O | Stretching | 1750 - 1770 | IR (strong) |

| Ester C-O | Stretching | 1200 - 1250 | IR (strong) |

| Aromatic C=C | Stretching | 1500 - 1600 | IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula, C₂₄H₁₈O₄.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would involve the loss of one or both acetyl groups, leading to characteristic fragment ions. The cleavage of the bond between the two naphthyl units is also a possibility.

X-ray Crystallography for Solid-State Structure Determination and Conformation

Crucially, X-ray crystallography can establish the conformation of the molecule, including the dihedral angle between the two naphthalene rings. For related 1,1'-binaphthyl derivatives, this angle is known to be a key determinant of their chiroptical properties. A study on (R)-1,1′-binaphthalene-2,2′-diyl dicinnamate, a structurally similar compound, revealed a dihedral angle of 71.8(1)° between the two naphthyl groups, suggesting a twisted conformation for the binaphthyl core in the solid state. nih.gov It is anticipated that this compound would adopt a similar non-planar conformation. This technique also unambiguously determines the absolute configuration (R or S) of a chiral crystal.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1'-Bi-2-naphthol (B31242) diacetate |

| BINOL diacetate |

| (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate |

| 1,1'-Bi-2-naphthol |

Computational and Theoretical Studies of 1 2 Acetyloxynaphthyl 2 Naphthyl Acetate

Quantum Chemical Calculations for Electronic Structure and Stability

The inherent chirality and electronic properties of the binaphthyl scaffold, the core of 1-(2-acetyloxynaphthyl)-2-naphthyl acetate (B1210297), have been the subject of extensive computational study. These investigations provide a foundational understanding of the molecule's stability and electronic characteristics.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure of binaphthyl derivatives. Calculations, often employing functionals like B3LYP with basis sets such as 6-31G, have been instrumental in understanding the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO).

For instance, in (S)-1,1'-bi-2-naphthol (BINOL), a close structural analog, DFT calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is crucial in determining the regioselectivity of electrophilic substitution reactions. mdpi.com The analysis shows a node plane passing through the 3-carbon of the naphthol ring, making electrophilic attack at this position unfavorable. mdpi.com This, combined with steric hindrance at the 8-position, explains the high regioselectivity for substitution at the 6-position. mdpi.com Such insights are directly applicable to understanding the reactivity of the naphthyl rings in 1-(2-acetyloxynaphthyl)-2-naphthyl acetate.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. In various organic molecules, DFT calculations have been successfully used to correlate the HOMO-LUMO gap with electronic properties and reactivity. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Binaphthyl Derivatives

| Functional | Basis Set | Application | Reference |

| PBE0 | 6-311+G | Geometry optimization and frequency calculations | github.io |

| B3LYP | 6-311+G | Geometry optimization and frequency calculations | github.io |

| TPSSh | 6-311+G* | Geometry optimization and frequency calculations | github.io |

| B3LYP | 6-31G | HOMO orbital analysis for regioselectivity | mdpi.com |

This table is generated based on data from studies on related binaphthyl compounds.

Ab Initio Methods for Energetic Characterization of Conformers

The rotational barrier around the C-C single bond connecting the two naphthyl units is a defining feature of binaphthyl compounds, leading to stable atropisomers. Ab initio methods, alongside DFT, have been employed to study the energetic landscape of these rotational conformers.

Studies on 1,1'-binaphthyl derivatives have shown that the racemization process, or the interconversion between enantiomers, proceeds through a transition state. github.io The energy barrier for this process is a critical measure of the molecule's optical stability. Computational efforts have determined that the primary factor influencing this barrier is the steric size of the substituents at the 2 and 2' positions. github.io For 1,1'-bi-2-naphthol (B31242), the activation free energy for racemization is experimentally found to be around 37-38 kcal/mol, a high barrier that is well-supported by computational models. github.io

For this compound, the bulky acetyloxy groups at the 2 and 2' positions would be expected to create a significant rotational barrier, leading to high optical stability.

Reaction Mechanism Prediction and Transition State Analysis

The formation and cleavage of the ester linkages in this compound are fundamental reactions. Computational modeling provides a molecular-level understanding of these processes.

Computational Modeling of Esterification and Hydrolysis Mechanisms

The esterification of naphthols and the hydrolysis of the resulting acetate esters have been investigated using computational methods, primarily DFT. These studies elucidate the reaction pathways and the structures of the transition states.

The acetylation of β-naphthol with acetic anhydride (B1165640) is a nucleophilic substitution reaction. praxilabs.com Computational studies on similar esterification reactions have explored concerted mechanisms involving cyclic transition states. github.io For the uncatalyzed reaction of acetic acid with methanol, a concerted process with a 6-membered cyclic transition state has been proposed based on DFT calculations. github.io The free energy of activation for such reactions can be reliably predicted using methods like M06-2X with an appropriate basis set. github.io

The hydrolysis of aryl acetates, the reverse reaction, has also been a subject of theoretical investigation. The mechanism can be influenced by the pH and the nature of the leaving group. nih.gov Computational studies on the hydrolysis of ethyl acetate have highlighted the importance of including solvent effects, often through continuum or discrete-continuum models, to accurately predict the reaction mechanism and energy barriers. acs.org These studies often identify the formation and breakdown of a tetrahedral intermediate as key steps in the hydrolysis pathway. acs.org

Table 2: Calculated Activation Energies for Related Esterification Reactions

| Reactants | Method | Activation Energy (kcal/mol) | Reference |

| Acetic Acid + Methanol | M06-2X/def2-TZVP | 36 | github.io |

| Acetyl Chloride + Methanol | M06-2X/def2-TZVP | 21 | github.io |

This table presents data from computational studies on analogous esterification reactions and is for illustrative purposes.

Exploration of Potential Side Reactions and Competing Pathways

In the synthesis of binaphthyl derivatives, various side reactions can occur. For instance, during the bromination of BINOL, over-bromination to yield tetrabromo-BINOL can happen under forcing conditions. mdpi.com While specific computational studies on the side reactions in the acetylation of binaphthyls are scarce, computational chemistry offers the tools to explore such competing pathways.

By calculating the activation energies for different potential reaction pathways, it is possible to predict the likelihood of side product formation. For example, in the hydrolysis of certain aryl thioesters, computational studies have revealed a switch from a dissociative E1cB pathway to an associative mechanism depending on the pH. youtube.com This demonstrates the power of computational modeling in understanding and predicting complex reaction landscapes. For the synthesis of this compound, potential side reactions could include incomplete acetylation or hydrolysis of the product, the relative energies of which could be modeled computationally.

Prediction and Validation of Spectroscopic Properties

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of novel compounds.

Time-dependent DFT (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. mdpi.comnih.gov By calculating the electronic transition energies and oscillator strengths, a theoretical spectrum can be generated that can be compared with experimental data. For binaphthyl derivatives, TD-DFT calculations have been shown to reproduce experimentally observed spectroscopic data and provide insights into the nature of the electronic transitions. youtube.com

The prediction of NMR chemical shifts is another area where computational chemistry has made significant strides. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. researchgate.net For complex molecules with multiple conformers, it is often necessary to perform a conformational search and calculate the Boltzmann-weighted average of the predicted shifts for each conformer to achieve good agreement with experimental spectra. github.io

Similarly, theoretical IR spectra can be calculated from the vibrational frequencies obtained from DFT calculations. acs.org Comparison between the calculated and experimental IR spectra can help in the assignment of vibrational modes and confirm the structure of the synthesized molecule. acs.org For naphthalene (B1677914) and its derivatives, theoretical IR spectra have shown satisfactory agreement with experimental data. acs.org

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for Related Compounds

| Compound Class | Spectroscopic Technique | Computational Method | Key Findings | Reference |

| Binaphthyl Derivatives | UV-Vis | TD-DFT | Good agreement between theoretical and experimental λmax | youtube.com |

| Organic Molecules | NMR (1H, 13C) | GIAO-DFT | Accurate prediction of chemical shifts with appropriate functionals and basis sets | github.ioresearchgate.net |

| Naphthalene Derivatives | IR | Ab initio MO | Ionization significantly affects the intensities of most vibrations | acs.org |

This table summarizes findings from computational spectroscopic studies on analogous compounds and is intended to be representative.

Computational NMR and IR Spectral Simulations

Computational simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serve as powerful tools for the structural elucidation of novel compounds and for the validation of experimental findings. These methods would be invaluable in confirming the structure of this compound and understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation:

Theoretical NMR chemical shifts for this compound would typically be calculated using density functional theory (DFT), a robust method for predicting the electronic structure of molecules. The process would involve:

Geometry Optimization: The first step is to determine the lowest energy (most stable) three-dimensional structure of the molecule. This is achieved through geometry optimization calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)).

NMR Calculation: With the optimized geometry, the NMR shielding tensors are calculated for each nucleus (¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts would provide a theoretical spectrum that could be compared with experimentally obtained data to aid in peak assignment and confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy Simulation:

Computational IR spectroscopy helps in identifying the vibrational modes of a molecule, which correspond to the absorption peaks in an experimental IR spectrum. For this compound, this would involve:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational frequencies and their corresponding intensities.

Spectral Analysis: The calculated frequencies correspond to specific molecular vibrations, such as C=O stretching from the acetate groups, C-O stretching, and aromatic C-H bending. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

The process for conducting MD simulations on this compound would generally include:

System Setup: A starting 3D structure of the molecule is placed in a simulation box, which is then filled with a chosen solvent, typically water, to mimic physiological conditions.

Force Field Application: A force field (e.g., AMBER, CHARMM) is applied to the system. The force field is a set of parameters that defines the potential energy of the system, describing the interactions between atoms (bonds, angles, dihedrals, and non-bonded interactions).

Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the classical equations of motion are solved for each atom at each time step. This generates a trajectory that describes how the molecule's structure evolves over time.

Analysis of Conformational Landscapes: The resulting trajectory is analyzed to understand the molecule's conformational landscape. This involves identifying the most stable and frequently visited conformations. Techniques such as cluster analysis or principal component analysis (PCA) can be used to group similar structures and visualize the dominant conformational states. The free energy landscape can be mapped to show the relative stability of different conformations and the energy barriers between them.

Potential Academic Research Applications and Future Directions in Naphthyl Ester Chemistry

Role as a Precursor in Complex Organic Synthesis

The structure of 1-(2-Acetyloxynaphthyl)-2-naphthyl acetate (B1210297), featuring a binaphthyl backbone with two acetate groups, positions it as a valuable precursor in the synthesis of more complex organic molecules. The acetate groups can be readily hydrolyzed to reveal the corresponding diol, 1,1'-bi-2-naphthol (B31242) (BINOL), a cornerstone of asymmetric synthesis. nih.govresearchgate.net The controlled manipulation of these functional groups opens avenues for the creation of novel and intricate molecular architectures.

Derivatization for Novel Naphthyl Scaffolds and Architectures

The hydrolysis of the acetate esters in 1-(2-Acetyloxynaphthyl)-2-naphthyl acetate would yield the corresponding binaphthol derivative. These hydroxyl groups are versatile handles for a wide range of chemical transformations, allowing for the construction of novel naphthyl scaffolds. For instance, the hydroxyl groups can be converted into triflates, which are excellent leaving groups for cross-coupling reactions, enabling the introduction of various substituents at the 2 and 2' positions.

Furthermore, the binaphthyl skeleton itself can be functionalized at other positions through electrophilic aromatic substitution or directed ortho-metalation, leading to a diverse library of derivatives with unique steric and electronic properties. acs.org The synthesis of compounds with phenylethynyl groups at various positions on a methylene-bridged 1,1'-bi-2-naphthol backbone has been demonstrated, showcasing the potential for extending the π-system of the binaphthyl core. chemrxiv.org

A hypothetical derivatization pathway starting from this compound could involve:

Hydrolysis: Removal of the acetyl groups to form the corresponding diol.

Functionalization of Hydroxyl Groups: Conversion of the hydroxyl groups to ethers, esters, or other functional groups to modulate solubility and electronic properties.

Core Modification: Introduction of substituents onto the naphthalene (B1677914) rings to fine-tune the steric and electronic environment of the molecule.

Building Blocks for Advanced Polycyclic Aromatic Hydrocarbons (PAHs)

Naphthalene and its derivatives are fundamental building blocks in the construction of larger polycyclic aromatic hydrocarbons (PAHs). nih.gov The binaphthyl scaffold of this compound provides a pre-organized, three-dimensional starting point for the synthesis of complex, non-planar PAHs. The functional groups can be used to direct annulation reactions, such as the Diels-Alder reaction, to build additional aromatic rings onto the binaphthyl core. wikipedia.org

For example, the diol obtained from the hydrolysis of this compound could be converted to a more reactive species suitable for intramolecular cyclization reactions, leading to the formation of extended, chiral PAH systems. The synthesis of a 13,13'-bibenzo[b]perylenyl derivative, a π-extended 1,1'-binaphthyl analog, highlights the potential for creating large, chiral aromatic structures from binaphthyl precursors. acs.org

Exploration in Materials Science Research

The unique electronic and structural properties of binaphthyl derivatives make them attractive candidates for applications in materials science. The inherent chirality and extended π-conjugation of these molecules can give rise to interesting optical and electronic properties.

Theoretical Considerations for Photophysical Properties and Optoelectronic Applications

The photophysical properties of binaphthyl derivatives are highly dependent on the nature and position of substituents on the naphthalene rings. chemrxiv.org The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission characteristics of the molecule. For this compound, the acetate groups are expected to have a modest effect on the electronic properties of the binaphthyl core.

Theoretical calculations, such as those based on density functional theory (DFT), could be employed to predict the photophysical properties of this molecule and its derivatives. researchgate.net These calculations can provide insights into the HOMO-LUMO gap, which is related to the electronic absorption and emission wavelengths, as well as the potential for charge transfer and other photophysical processes. The study of (R)-binaphthyl derivatives as chiral dopants in liquid crystals has shown that the substituent position can control the circularly polarized luminescence, an effect that could be explored for the title compound. rsc.org

Table 1: Potential Photophysical Properties of Naphthyl Esters

| Property | Predicted Characteristic for this compound |

|---|---|

| Absorption | Likely in the UV region, characteristic of the binaphthyl chromophore. |

| Emission | Potential for fluorescence, with the wavelength and quantum yield influenced by the acetate groups. |

| Chiroptical Properties | Expected to exhibit circular dichroism (CD) and circularly polarized luminescence (CPL) due to the chiral binaphthyl scaffold. |

Potential as Monomers or Building Blocks in Polymer Chemistry

Binaphthyl derivatives have been successfully incorporated into polymers to create materials with unique properties, such as chirality and high thermal stability. nii.ac.jprsc.org The diol derived from this compound could serve as a chiral monomer in the synthesis of polyesters, polycarbonates, or polyurethanes. The rigid and bulky binaphthyl unit would impart significant thermal stability and a high glass transition temperature to the resulting polymers.

Furthermore, the synthesis of novel aromatic poly(ester amide)s containing naphthalene-2,7-diyl units has been reported, demonstrating the versatility of naphthalene-based monomers in creating high-performance polymers. researchgate.netconsensus.app By analogy, a di-functionalized binaphthyl monomer could be used to create polymers with even more complex and well-defined three-dimensional structures. The incorporation of naphthalene-containing epoxy resins has also been explored for its fungicidal and phase-change properties. mdpi.com

Design and Synthesis as a Catalyst or Ligand in Organic Transformations

Perhaps the most significant potential application of this compound lies in the field of asymmetric catalysis. The binaphthyl scaffold is the basis for some of the most successful chiral ligands in modern organic synthesis, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol). researchgate.netingentaconnect.comacs.org

The diol obtained from the hydrolysis of this compound is a direct precursor to a wide range of chiral ligands. The hydroxyl groups can be used to anchor catalytically active metal centers or to create chiral Brønsted acids or bases. The synthesis of chiral ligands based on binaphthyl scaffolds for palladium-catalyzed enantioselective C-H activation/cycloaddition reactions has been reported, showcasing the ongoing development in this area. nih.gov

Table 2: Potential Catalytic Applications of Derivatives of this compound

| Catalytic Transformation | Potential Ligand Type |

|---|---|

| Asymmetric Hydrogenation | Phosphine-based ligands (e.g., BINAP analogues). researchgate.net |

| Asymmetric Epoxidation | Diol-based ligands complexed with transition metals. |

| Asymmetric Diels-Alder Reactions | Lewis acid catalysts derived from the binaphthol. |

| Asymmetric C-C Bond Formation | A variety of ligand types depending on the specific reaction. |

The development of new binaphthyl-based ligands is a continuous effort in the field of organic chemistry. The derivatization of the binaphthyl core of this compound could lead to the discovery of novel catalysts with enhanced activity and selectivity for a variety of organic transformations. For instance, the synthesis of 8,8'-disubstituted binaphthyl ligands has been shown to create a unique chiral microenvironment. nih.gov

Methodological Advancements in Naphthyl Chemistry

Recent years have witnessed significant progress in the methodologies for synthesizing and modifying naphthyl compounds, including naphthyl esters. These advancements are largely driven by the pursuit of greater efficiency, selectivity, and sustainability in chemical transformations.

One area of notable progress is in the acetylation of naphthols to produce naphthyl acetates. Traditional methods often rely on stoichiometric amounts of aggressive reagents. However, modern approaches are shifting towards catalytic systems. For instance, an environmentally friendly protocol for the selective acetylation of 2-naphthol (B1666908) to 2-naphthyl acetate has been developed using nickel nitrate (B79036) as a homogeneous catalyst. researchgate.netsciencepublishinggroup.com This method offers high chemoselectivity and short reaction times without the need for additional additives. researchgate.netsciencepublishinggroup.com The choice of acetylating agent is also crucial, with acetic acid being identified as a highly effective option in certain catalytic systems. researchgate.netsciencepublishinggroup.com The underlying reaction, a nucleophilic substitution on the acetyl group, is a fundamental process in organic synthesis. praxilabs.com

Another significant area of advancement is in the functionalization of the naphthyl core . The development of new methods for the direct functionalization of unactivated C-H bonds is transforming retrosynthetic analysis. acs.org In the context of naphthyl derivatives, palladium-catalyzed C-H activation has emerged as a powerful tool. acs.org Novel chiral ligands, such as those based on binaphthyl scaffolds combined with mono-N-protected amino acids (MPAAs), have enabled asymmetric C-H activation, leading to the enantioselective construction of complex ring systems. acs.org

The development of chiral ligands based on binaphthyl scaffolds , such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), has been a cornerstone of asymmetric catalysis for decades. nih.govwikipedia.org These ligands, which possess axial chirality due to restricted rotation around the C-C bond linking the two naphthalene rings, create a well-defined chiral environment around a metal center. wikipedia.org This has been instrumental in the development of highly enantioselective reactions, including hydrogenations and C-C bond-forming reactions. researchgate.netnih.gov Research continues to focus on the synthesis of new binaphthyl-based phosphine (B1218219) and phosphite (B83602) ligands to improve catalytic activity and to function in alternative, greener reaction media. nih.gov

Interactive Data Table: Catalytic Systems for Naphthyl Ester Synthesis and Functionalization

| Reaction Type | Catalyst/Ligand | Substrate | Product | Key Findings | Reference |

| Acetylation | Nickel Nitrate | 2-Naphthol | 2-Naphthyl Acetate | High chemoselectivity, environmentally friendly protocol. | researchgate.netsciencepublishinggroup.com |

| Asymmetric C-H Activation | Palladium with NOBINAc Ligand | N-Aryl-2-aminobiphenyls | Dihydrophenanthridinones | First examples of asymmetric C-H activation with this class of ligands. | acs.org |

| Asymmetric Hydrogenation | Rhodium-BINAP | Acetamidoacrylic acid derivatives | Chiral amino acid precursors | Industrial application in the synthesis of (-)-menthol. | wikipedia.orgresearchgate.net |

Identification of Unexplored Reactivity Pathways and Functionalization Strategies

The rich electronic and structural diversity of naphthyl esters and binaphthyl derivatives suggests that numerous reactivity pathways and functionalization strategies remain to be explored. Future research in this area is poised to unlock new chemical space and provide solutions to outstanding challenges in synthesis and materials science.

One promising frontier is the exploration of novel cycloaddition reactions . Dipolar cycloadditions are powerful for building complex molecular architectures from simple precursors. acs.org While the use of many functional groups in these reactions is well-established, the direct participation of functionalities like carboxylic acids has been a challenge. acs.org Recent breakthroughs, such as the iridium-catalyzed asymmetric deoxygenative [3+2] cycloaddition of carboxylic acids with vinylcyclopropanes, open up new possibilities for using ester-containing fragments in novel ways. acs.org Applying these concepts to naphthyl-substituted systems could lead to a diverse range of enantioenriched heterocyclic compounds.

The field of radical chemistry also presents significant opportunities. The development of methods for generating and controlling radical intermediates allows for unique bond formations that are complementary to traditional ionic pathways. Photoinduced, ligated boryl radical-mediated alkynylation of iodoalkanes is a recent example of how radical processes can be harnessed for C-C bond formation under mild conditions. acs.org Exploring the application of such radical-mediated functionalizations to naphthyl esters could provide new routes for late-stage modification of complex molecules.

Another area of future focus is the concept of umpolung , or the reversal of innate polarity. nih.gov This principle allows for retrosynthetic disconnections that are not possible through conventional reactivity. For instance, the umpolung of amides and ketones through electrophilic activation or the use of hypervalent iodine reagents has enabled challenging transformations like direct α-oxygenation and α-fluorination. nih.govacs.org Applying these strategies to naphthyl ester derivatives could lead to unprecedented functionalization patterns on the naphthyl core or at positions alpha to the ester carbonyl.

Finally, the unique photophysical and chiroptical properties of binaphthyl derivatives suggest unexplored applications in materials science and chiroptical sensing . Non-bridged, axially chiral binaphthyl derivatives have been shown to induce circularly polarized luminescence in liquid crystals, with the handedness of the light being controlled by the substitution pattern on the binaphthyl scaffold. rsc.org Further exploration of how the ester functionality influences these properties could lead to the development of new smart materials and sensors.

Interactive Data Table: Emerging Reactivity in Organic Synthesis Relevant to Naphthyl Chemistry

| Reaction Type | Key Concept | Potential Application to Naphthyl Esters | Reference |

| Asymmetric Cycloaddition | Deoxygenative [3+2] cycloaddition of carboxylic acids | Synthesis of enantioenriched tetrahydrofurans with naphthyl substituents. | acs.org |

| Radical Alkynylation | Photoinduced ligated boryl radical-mediated C-C coupling | Late-stage functionalization of complex naphthyl ester-containing molecules. | acs.org |

| α-Umpolung of Carbonyls | Reversal of polarity at the α-position | Direct α-oxygenation or α-amination of naphthyl ester derivatives. | nih.govacs.org |

| Chiroptical Materials | Substituent-controlled circularly polarized luminescence | Development of novel liquid crystal displays and sensors based on naphthyl esters. | rsc.org |

Q & A

Q. Methodological Answer :

- Accelerated degradation studies : Expose the compound to stressors (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC .

- pH stability profiling : Test solubility and hydrolysis rates in buffers (pH 2–10) to identify optimal storage conditions (e.g., inert atmosphere, −20°C) .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations for long-term stability predictions .

Basic Question: What purification strategies are effective for removing acetylated byproducts?

Q. Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate mono- and di-acetylated isomers .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on differential solubility of products vs. impurities .

- HPLC prep-scale systems : Reverse-phase C18 columns with acetonitrile/water gradients achieve high-purity isolation (>99%) .

Advanced Question: How can researchers integrate computational and experimental data to resolve reaction mechanism ambiguities?

Q. Methodological Answer :

- Reaction path searches : Apply quantum mechanics (QM) tools (e.g., Gaussian) to model acetyl transfer pathways and identify intermediates .

- Kinetic isotope effects (KIE) : Compare experimental and computed KIEs to validate proposed mechanisms (e.g., nucleophilic vs. electrophilic acetylation) .

- Machine learning : Train models on existing reaction datasets to predict optimal catalysts or solvent systems for novel derivatives .

Basic Question: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood due to potential acetic acid release during hydrolysis .

- Waste disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .

Advanced Question: How can researchers design cross-disciplinary studies to explore this compound’s potential in material science?

Q. Methodological Answer :

- Polymer synthesis : Incorporate the compound into photoactive monomers (e.g., via radical polymerization) for UV-resistant coatings .

- Co-crystallization studies : Screen with co-formers (e.g., carboxylic acids) to engineer solid-state properties (e.g., solubility, thermal stability) .

- Surface functionalization : Use click chemistry (e.g., azide-alkyne cycloaddition) to anchor the compound onto nanoparticles for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.